Methyl 3-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)benzo[b]thiophene-2-carboxylate
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Description
Scientific Research Applications
Thiophene Derivatives and Carcinogenicity Evaluation
Thiophene analogues, including those structurally related to benzidine and 4-aminobiphenyl, have been synthesized and evaluated for potential carcinogenicity. These studies, focusing on compounds like 5-phenyl-2-thiophenamine and N-(5-phenylthiophen-2-yl)-acetamide, indicate their potential carcinogenicity based on in vitro assays. However, doubts remain about their ability to elicit tumors in vivo, highlighting the need for thorough evaluation of new thiophene derivatives (Ashby et al., 1978).
Xylan Derivatives for Biopolymer Applications
Chemical modifications of xylan, a biopolymer, into ethers and esters with specific functional groups offer a path to novel materials with varied properties. These xylan derivatives, through substitution patterns and functional groups, present potential for applications ranging from drug delivery to antimicrobial agents, demonstrating the broad applicability of functionalized biopolymers in scientific research (Petzold-Welcke et al., 2014).
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, including those with thiophene units, play a crucial role in drug design due to their structural diversity and biological activities. These compounds are foundational in the development of new drugs with potential CNS (Central Nervous System) activities, illustrating the significance of heterocyclic chemistry in the discovery of novel therapeutic agents (Saganuwan, 2017).
Supramolecular Chemistry and BTAs
Benzene-1,3,5-tricarboxamides (BTAs), by virtue of their supramolecular self-assembly into one-dimensional structures stabilized by hydrogen bonding, serve as a versatile building block in nanotechnology, polymer processing, and biomedical applications. The adaptability of BTAs underscores the potential of structurally simple compounds in advanced materials science (Cantekin et al., 2012).
Advanced Oxidation Processes for Environmental Applications
The degradation of acetaminophen (ACT) via advanced oxidation processes (AOPs) has been extensively studied, providing insights into the kinetics, mechanisms, and by-products of AOP treatment. These studies not only contribute to environmental science by offering methods to remove recalcitrant compounds from water but also emphasize the importance of understanding by-product biotoxicity for ecosystem health (Qutob et al., 2022).
Properties
IUPAC Name |
methyl 3-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S/c1-23-16(22)15-14(9-4-2-3-5-10(9)24-15)17-11(19)8-18-12(20)6-7-13(18)21/h2-5H,6-8H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCPSVZQHBANEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)CN3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.